ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate
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Overview
Description
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an ethyl ester group. This compound is known for its diverse applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methoxyaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester
- 2-Propenoic acid, 3-amino-2-cyano-3-phenyl-, ethyl ester
Uniqueness
2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
Biological Activity
Ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C13H13N1O3
- Molecular Weight : 245.25 g/mol
- Functional Groups : Cyano group, methoxy group, and an enaminone structure.
The presence of the cyano group contributes to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biological targets, which is crucial for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity. This interaction is often facilitated by the electrophilic nature of the cyano group.
- Receptor Modulation : It may also modulate receptor functions, impacting various signaling pathways within cells.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against a range of bacterial and fungal pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
Pathogen Type | Activity Level | Reference |
---|---|---|
Gram-positive Bacteria | Moderate | |
Gram-negative Bacteria | High | |
Fungi | Moderate |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vivo Evaluation
A study evaluated the anticancer activity of a sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in mice. The results indicated:
- Reduction in Tumor Volume : Significant decrease in EAC cell volume post-treatment.
- Apoptosis Induction : Increased expression of apoptotic markers such as caspase 3.
- Histopathological Improvements : Enhanced liver and kidney tissue health without adverse effects .
Comparative Analysis with Analogous Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Different solubility and reactivity |
Ethyl 2-cyano-3-(4-nitroanilino)prop-2-enoate | Nitro group addition | Enhanced antibacterial activity |
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Similar core structure | Varies in anticancer efficacy |
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9+ |
InChI Key |
ALXBEFGGJFWDHG-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
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